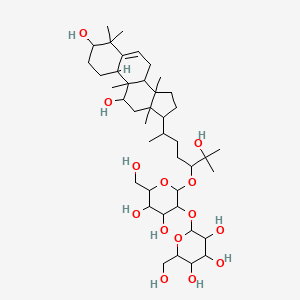

Mogroside IIa

Description

Significance of Cucurbitane-Type Triterpenoid (B12794562) Glycosides in Natural Product Research

Cucurbitane-type triterpenoid glycosides are a class of natural products that have become a significant focus of phytochemical research. These compounds, characterized by a distinctive four-ring cucurbitane skeleton, are found in various plants, particularly those of the Cucurbitaceae family. nih.gov Their structural diversity, stemming from variations in oxygenation patterns and glycosylation, has made them a rich area for natural product discovery. nih.gov

Academic research into cucurbitane-type triterpenoids has revealed a wide array of pharmacological activities. nih.gov These include, but are not limited to, anti-inflammatory, antioxidant, and antitumor effects. nih.govmdpi.com The unique chemical structures of these compounds are often linked to their biological functions, prompting further investigation into their mechanisms of action. This has established cucurbitane-type triterpenoid glycosides as important lead compounds in the development of new therapeutic agents.

Overview of Mogrosides from Siraitia grosvenorii (Monk Fruit)

Mogrosides are a specific group of cucurbitane-type triterpenoid glycosides that are the primary active components of the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. wikipedia.org These compounds are renowned for their intense sweetness, which has led to their widespread use as natural, low-calorie sweeteners. wikipedia.org The main sweetening agent in monk fruit is Mogroside V, which can be up to 425 times sweeter than sucrose (B13894). nih.gov

The biosynthesis of mogrosides in Siraitia grosvenorii is a complex process involving several enzyme families, including squalene (B77637) epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases. wikipedia.org This pathway begins with the precursor squalene and proceeds through a series of glucosylation steps to produce the various mogrosides found in the fruit. wikipedia.org The degree of glycosylation is directly related to the sweetness intensity of the mogroside.

Table 1: Major Mogrosides from Siraitia grosvenorii

| Mogroside | Relative Abundance | Key Characteristics |

| Mogroside V | High | The main sweet component of monk fruit. |

| Mogroside IV | Moderate | A significant contributor to the overall sweetness. |

| Siamenoside I | Low | One of the sweetest known mogrosides. nih.gov |

| Mogroside III | Varies | An intermediate in the biosynthesis of more complex mogrosides. |

| Mogroside IIE | Varies | Found in unripe fruit and is a precursor to other mogrosides. researchgate.net |

Specific Academic Relevance and Research Focus on Mogroside IIa within the Mogroside Family

Within the mogroside family, this compound holds particular academic interest primarily due to its role as a metabolic intermediate in the biotransformation of other mogrosides. researchgate.net While not as abundant or as intensely sweet as Mogroside V, this compound is a key compound in understanding the broader metabolic pathways of these natural sweeteners.

Research has shown that Mogroside V can be converted into this compound through the enzymatic activity of certain fungi, such as Aspergillus sp. S125. researchgate.net This biotransformation involves the selective hydrolysis of glucose residues from the Mogroside V molecule. researchgate.net The ability to produce this compound from a more abundant precursor like Mogroside V is of significant interest for several reasons:

Elucidation of Metabolic Pathways: Studying the conversion of Mogroside V to this compound helps to map the intricate network of mogroside metabolism, both in the plant and in microbial systems.

Production of Novel Bioactive Compounds: The biotransformation process can be harnessed to produce a variety of mogrosides that may have unique biological activities. researchgate.net

Potential for Further Synthesis: this compound can serve as a starting material for the synthesis of other mogroside derivatives with potentially enhanced properties.

While direct research into the specific pharmacological activities of this compound is not as extensive as for other mogrosides, its position as a key intermediate in the mogroside metabolic pathway underscores its academic relevance. Future research may focus on isolating larger quantities of this compound to fully characterize its biological properties and explore its potential applications.

Properties

Molecular Formula |

C42H72O14 |

|---|---|

Molecular Weight |

801.0 g/mol |

IUPAC Name |

2-[2-[6-(3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxy-2-methylheptan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C42H72O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(45)38(22,2)3)42(26,8)28(46)17-41(21,40)7)9-14-29(39(4,5)52)55-37-35(33(50)31(48)25(19-44)54-37)56-36-34(51)32(49)30(47)24(18-43)53-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3 |

InChI Key |

NZDCGZOHJTWGOX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Context of Mogroside Iia

Botanical Source: Siraitia grosvenorii (Swingle) C. Jeffrey ex A. M. Lu & Zhi Y. Zhang

Siraitia grosvenorii, commonly known as monk fruit or luo han guo, is a herbaceous perennial vine native to southern China. nih.govmdpi.comwikipedia.org This plant belongs to the Cucurbitaceae family and is widely recognized for its fruit, which contains a unique class of intensely sweet compounds known as mogrosides. wikipedia.orgnih.gov Mogrosides are the primary constituents responsible for the fruit's characteristic sweetness and are the focus of extensive research for their potential applications. mdpi.comnih.gov Mogroside IIa is one such compound isolated from this species. medchemexpress.com

Distribution and Accumulation within Plant Tissues and Developmental Stages

Mogrosides, including this compound and its related isomers, are predominantly found in the fruit of Siraitia grosvenorii. nih.govwikipedia.orgnih.govmdpi.com While other parts of the plant may contain different phytochemicals, the fruit is the primary source of these sweet triterpenoid (B12794562) glycosides. mdpi.com

The accumulation of mogrosides within the fruit undergoes significant changes throughout its development:

Early Stages (0-30 Days After Pollination - DAP): Mogrosides begin to appear in the fruit approximately five days after pollination. mdpi.com During the initial stages of development, bitter-tasting mogrosides are prevalent. Mogroside IIE, a bitter triterpenoid saponin, is identified as the main component in young, unripe fruits. mdpi.comresearchgate.netnih.govnih.govresearchgate.netmdpi.com Compounds closely related to this compound, such as Mogroside IIA1 and Mogroside IIA2, are also identified components. medchemexpress.comchromadex.comnih.gov

Intermediate Stages (30-70 DAP): As the fruit matures, the composition shifts. Mogroside III and Mogroside IIIe start to appear and increase in concentration. mdpi.comresearchgate.netemerald.com Subsequently, Mogroside IV, Mogroside IVA, and Mogroside IVE become more prominent, with Mogroside IV peaking around 70 days after pollination. mdpi.com During this phase, the taste profile transitions from bitter towards a less bitter or developing sweetness. mdpi.com

Late Stages (70-90+ DAP - Ripe Fruit): In the later stages of ripening, highly glycosylated mogrosides, particularly Mogroside V and Siamenoside I, accumulate significantly. mdpi.comresearchgate.netnih.gov Mogroside V emerges as the dominant sweet component, reaching its peak content around 85 days after pollination and stabilizing thereafter. nih.govwikipedia.orgmdpi.comresearchgate.net Ripe fruits are characterized by their intense sweetness, attributed to these accumulated sweet mogrosides. nih.govmdpi.comfoodstandards.gov.au The optimal harvest time for fruits rich in sweet mogrosides is generally considered to be around 75 to 90 days after pollination. researchgate.net

Table 1: Mogroside Composition and Taste Profile During Siraitia grosvenorii Fruit Development

| Developmental Stage (Days After Pollination) | Predominant Mogrosides Identified or Related to this compound | General Taste Profile | Key References |

| 0-30 | Mogroside IIE, Mogroside IIA1, Mogroside IIA2 | Bitter | mdpi.comresearchgate.netnih.govnih.govresearchgate.netmdpi.commedchemexpress.comchromadex.com |

| 30-55 | Mogroside III, Mogroside IIIe | Transitioning | mdpi.comresearchgate.netemerald.com |

| 55-70 | Mogroside IV, Mogroside IVA, Mogroside IVE | Developing Sweetness | mdpi.com |

| 70-90+ (Ripe) | Mogroside V, Siamenoside I | Sweet | nih.govmdpi.comwikipedia.orgwikipedia.orgnih.govmdpi.comresearchgate.netnih.govresearchgate.netmdpi.comemerald.comfoodstandards.gov.au |

Phytochemical Classification: Cucurbitane-type Tetracyclic Triterpenoid Glycosides

Mogrosides, including this compound, are classified as cucurbitane-type tetracyclic triterpenoid glycosides . nih.govwikipedia.orgwikipedia.orgnih.govmdpi.commdpi.comfoodstandards.gov.au These compounds are characterized by a complex tetracyclic triterpene skeleton derived from mogrol (B2503665), which serves as the common aglycone. wikipedia.orgwikipedia.orgresearchgate.net Attached to this aglycone are various sugar moieties, typically glucose units, linked through glycosidic bonds. wikipedia.orgwikipedia.orgresearchgate.net

The biosynthesis of mogrosides involves a sophisticated pathway. Unlike conventional triterpenoids derived from 2,3-oxidosqualene (B107256) (SQO), mogrol is believed to originate from 2,3;22,23-diepoxysqualene (SDO). mdpi.com Key enzyme families involved in mogroside synthesis include squalene (B77637) epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases. wikipedia.orgmdpi.com The specific number and stereoconfiguration of the attached glucose units are critical factors that determine the resulting compound's taste, differentiating between sweet and bitter profiles. mdpi.comnih.govmdpi.com

Table of Compound Names Mentioned

this compound medchemexpress.com

Mogroside IIA1 medchemexpress.comnih.gov

Mogroside IIA2 chromadex.comnih.gov

Mogroside IIE mdpi.comresearchgate.netnih.govnih.govresearchgate.netmdpi.com

Mogroside III mdpi.comresearchgate.net

Mogroside IIIe researchgate.netemerald.com

Mogroside IV mdpi.com

Mogroside IVA mdpi.com

Mogroside IVE mdpi.com

Mogroside V nih.govmdpi.comwikipedia.orgwikipedia.orgnih.govmdpi.comresearchgate.netnih.govresearchgate.netmdpi.comnih.govemerald.comfoodstandards.gov.au

Isomogroside V researchgate.net

Mogroside VI wikipedia.orgmdpi.comnih.gov

Siamenoside I wikipedia.orgnih.govmdpi.comresearchgate.netnih.gov

Siamenoside II nih.gov

11-Oxomogroside V wikipedia.orgnih.govemerald.com

11-Oxomogroside IA nih.gov

11-Oxomogroside IIE nih.gov

Mogrol wikipedia.orgresearchgate.netresearchgate.net

Siraitic acid mdpi.com

Siraitic acid A-F mdpi.com

Siraitic acid IIA mdpi.com

Siraitic acid IIB mdpi.com

Siraitic acid IIC mdpi.com

Cucurbitadienol (B1255190) mdpi.com

5α,6α-epoxymogroside IE1 mdpi.com

25-dehydroxy-24-oxo-mogrol mdpi.com

3-hydroxy-25-dehydroxy-24-oxo-mogrol mdpi.com

Bryogenin mdpi.com

10α-cucurbitadienol mdpi.com

Isomultiflorenol mdpi.com

β-amyrin mdpi.com

Karounidiol 3-benzoate mdpi.com

Karounidiol dibenzoate mdpi.com

5-dehydrokarounidiol dibenzoate mdpi.com

Mogroseter

Biosynthesis and Enzymology of Mogroside Iia

Overview of the Mogroside Biosynthetic Pathway

The production of mogrosides is a specialized branch of the triterpenoid (B12794562) synthesis pathway. nih.gov It originates from the cyclization of a squalene-derived precursor, which is then sequentially modified by various enzymes. google.com The core pathway involves the creation of the tetracyclic triterpenoid aglycone, mogrol (B2503665), followed by the attachment of glucose units at specific positions by UDP-glycosyltransferases (UGTs). nih.govgoogle.com A combination of genomic, transcriptomic, and functional expression studies has successfully identified the five key enzyme families responsible for converting the linear hydrocarbon squalene (B77637) into the final sweet mogrosides. nih.govnih.govpnas.org

The biosynthesis of the mogrol skeleton begins with the linear triterpene precursor, squalene. nih.govgoogle.com Unlike many other triterpenoids that are derived from 2,3-oxidosqualene (B107256), mogrosides are believed to originate from a doubly epoxidized precursor, 2,3;22,23-diepoxysqualene (SDO). pnas.orgmdpi.com This initial step is critical and directs the pathway specifically towards mogroside formation. pnas.org

The key steps in early precursor formation are:

Squalene Epoxidation : Squalene epoxidase (SQE) enzymes catalyze the epoxidation of squalene. mdpi.com In S. grosvenorii, specific SQE isoforms can perform two successive epoxidations, converting squalene first to 2,3-oxidosqualene and then to 2,3;22,23-diepoxysqualene. pnas.orgmdpi.com

Cucurbitadienol (B1255190) Synthesis : The diepoxidized squalene is then cyclized by a triterpenoid synthase known as cucurbitadienol synthase (CDS). pnas.orguniprot.org This enzyme converts 2,3;22,23-diepoxysqualene into 24,25-epoxycucurbitadienol, which establishes the fundamental cucurbitane skeleton of mogrosides. pnas.orguniprot.org

Table 1: Key Precursors in the Mogroside Pathway

| Precursor | Description | Key Enzyme(s) |

|---|---|---|

| Squalene | A linear 30-carbon triterpene, the initial substrate. nih.gov | Squalene Synthase |

| 2,3;22,23-diepoxysqualene | A doubly epoxidized form of squalene, the direct precursor for cyclization. pnas.org | Squalene Epoxidase (SQE) mdpi.com |

| Cucurbitadienol | The foundational tetracyclic triterpenoid skeleton formed after cyclization. uniprot.orgoup.com | Cucurbitadienol Synthase (CDS) uniprot.orgoup.com |

| Mogrol | The final aglycone, formed after a series of oxidations and hydrolyzations of cucurbitadienol. pnas.orguniprot.org | Epoxide Hydrolase (EPH), Cytochrome P450s pnas.orguniprot.org |

The entire biosynthetic pathway from squalene to the various mogrosides is orchestrated by five principal families of enzymes. nih.govnih.govpnas.org

Table 2: Major Enzyme Families in Mogroside Biosynthesis

| Enzyme Family | Abbreviation | Function in the Pathway |

|---|---|---|

| Squalene Epoxidases | SQE | Catalyze the one- or two-step epoxidation of squalene to form 2,3-oxidosqualene or 2,3;22,23-diepoxysqualene. pnas.orgmdpi.com |

| Triterpenoid Synthases | (e.g., CDS) | Cyclize the epoxidized squalene precursor to form the cucurbitadienol skeleton. uniprot.orgoup.com Also known as oxidosqualene cyclases (OSCs). uniprot.org |

| Epoxide Hydrolases | EPH | Hydrolyze the epoxide ring (e.g., at the C24,25 position) to form a diol, a critical step in forming the mogrol aglycone. pnas.orgresearchgate.net |

| Cytochrome P450s | CYP450s | Perform a series of oxidation and hydroxylation reactions on the cucurbitadienol skeleton to produce the final mogrol structure. uniprot.orgcas.cn An example is CYP87D18, which oxidizes cucurbitadienol at the C-11 position. uniprot.orgcas.cn |

| UDP-Glycosyltransferases | UGTs | Sequentially transfer glucose units from UDP-glucose to the C3 and C24 hydroxyl groups of the mogrol aglycone to form the various mogrosides. nih.govresearchgate.net |

Specific Enzymatic Conversions and Intermediates Leading to Mogroside IIa

This compound is a diglycoside of mogrol, meaning it has two glucose molecules attached to the mogrol core. Its formation is dependent on the precise action of specific glycosyltransferases that recognize the mogrol aglycone and its monoglucosylated intermediates.

The formation of this compound involves the attachment of one glucose molecule at the C3 position and another at the C24 position of mogrol. The initial glycosylation steps are crucial for determining the final mogroside profile. This compound is specifically defined as mogrol-3-O-β-D-glucopyranosyl-24-O-β-D-glucopyranoside. The pathway proceeds from the aglycone mogrol to monoglucosides (like Mogroside IA₁ at C3 or Mogroside I E at C24) and then to the diglucoside this compound. google.com Further glycosylation at these initial glucose moieties leads to the more highly sweetened mogrosides like Mogroside V. mdpi.com

The glycosylation of mogrol is catalyzed by a series of UGTs, each with specific substrate and positional preferences. Research has identified several key UGTs involved in the early stages of mogroside synthesis, which includes the formation of this compound.

Initial Glycosylations : The first two glycosylation steps, leading to a di-glucosylated mogrol, are catalyzed by UGTs from the UGT720 family. pnas.org

Specific UGTs : Functional studies have demonstrated that co-expression of specific UGTs can produce diglycosylated mogrol. For instance, the co-expression of UGT SK98 with UGT1576 has been shown to result in the production of this compound. google.com Another identified UGT, UGT74AC1, specifically transfers a glucose moiety to the C-3 hydroxyl group of mogrol, forming Mogroside IE, a direct precursor to further glycosylation. researchgate.net UGTs like UGT720-269-1 are also involved in these initial glycosylation steps, which pave the way for more complex mogrosides. researchgate.netmdpi.com

Table 3: Key UGTs in Early Mogroside Biosynthesis

| Enzyme | Function | Product(s) |

|---|---|---|

| UGT74AC1 | Catalyzes the transfer of glucose to the C3 hydroxyl of mogrol. researchgate.net | Mogroside IE researchgate.net |

| UGT1576 & UGT SK98 | Co-expression of these enzymes leads to the formation of a di-glycosylated mogrol. google.com | This compound google.com |

| UGT720-269-1 | Involved in the downstream glycosylation that forms more complex mogrosides, starting from early precursors. mdpi.com | Mogroside V pathway intermediate mdpi.com |

| UGT94-289-3 | A key downstream glycosyltransferase that adds further glucose units to early mogrosides like Mogroside IIE to form highly sweet mogrosides. mdpi.com | Siamenoside I, Mogroside V, Mogroside VI mdpi.com |

Regulation of this compound Biosynthesis in Siraitia grosvenorii

The biosynthesis of mogrosides is tightly regulated, primarily at the transcriptional level, and is closely linked to the developmental stage of the S. grosvenorii fruit. pnas.org The expression of genes encoding the biosynthetic enzymes is not random but follows a highly coordinated pattern. nih.govpnas.org

Temporal Regulation : The expression of genes for early pathway enzymes, such as squalene epoxidase and cucurbitadienol synthase, is high in the early stages of fruit development. pnas.org For example, the expression of the gene for cucurbitadienol synthase (SgCbQ) increases significantly as the fruit develops, in proportion to the accumulation of mogrosides. oup.com

Coordinated Gene Expression : The genes for the five key enzyme families (SQEs, CDS, EPHs, CYP450s, and UGTs) show a strikingly coordinated expression pattern. nih.govpnas.org This suggests a common regulatory mechanism that controls the entire pathway, ensuring the efficient production of mogrosides during fruit maturation. This coordinated regulation is a unique feature of S. grosvenorii compared to other related plants and is crucial for the high accumulation of these sweet compounds. pnas.org

Advanced Isolation and Purification Methodologies for Mogroside Iia

Extraction Techniques from Plant Material

The initial and critical step in isolating Mogroside IIa is the extraction of total mogrosides from the monk fruit. The choice of extraction technique significantly impacts the efficiency, yield, and environmental footprint of the process. Modern techniques aim to improve upon traditional methods by increasing yield, reducing extraction time, and minimizing solvent consumption.

Solvent Extraction (e.g., Hot Water, Aqueous Ethanol)

Solvent extraction is the most conventional and widely used method for obtaining mogrosides from Siraitia grosvenorii. maxapress.com This technique involves using a solvent to dissolve the target compounds from the plant material.

Hot water extraction, also known as decoction, is a traditional, simple, and low-cost method that has been used for centuries. maxapress.comnih.gov While mature and stable, this method often results in a lower yield of mogrosides compared to more advanced techniques. maxapress.commdpi.com To enhance efficiency, hot water extraction is often combined with other technologies like membrane separation. maxapress.com For instance, boiling the fruit three times for several hours followed by ultrafiltration membrane separation can yield up to 1.8% mogroside content. maxapress.com

Aqueous ethanol (B145695) is another commonly employed solvent. Research has shown that varying the concentration of ethanol can optimize the extraction process. In one study, the optimal conditions were determined to be 50% ethanol with a material-to-liquid ratio of 1:20 (g/mL) at 60°C for 100 minutes, achieving a mogroside yield of 5.9%. nih.gov Another protocol using 70% aqueous ethanol on fresh fruit followed by purification with a D101 macroporous resin column resulted in a mogroside extract yield of 0.5%. maxapress.com

| Parameter | Hot Water Extraction | Aqueous Ethanol Extraction |

| Solvent | Water | 50-70% Ethanol in Water maxapress.comnih.gov |

| Typical Temperature | Boiling | 60°C - 70°C maxapress.comnih.gov |

| Advantages | Simple, low-cost, mature technology nih.govmdpi.com | Higher yield than water extraction nih.gov |

| Disadvantages | Generally lower yield maxapress.com | Requires solvent recovery |

| Reported Yield | 5.6% (optimized lab scale) nih.gov | 5.9% (50% ethanol) nih.gov |

Microwave-Assisted Extraction

Microwave-Assisted Extraction (MAE) is an advanced technique that utilizes microwave energy to heat the solvent and the plant material, causing the plant cells to rupture and release their contents. sciopen.com This method offers significant advantages over conventional solvent extraction, including higher yields, shorter extraction times, and reduced solvent consumption. sciopen.com

Research has demonstrated the effectiveness of MAE for mogrosides. One study using water as the solvent at a 1:8 solid/liquid ratio and a microwave power of 750 W for 15 minutes achieved a mogroside yield of 7.346 mg/g (0.73%), which was notably higher than the 6.029 mg/g (0.6%) obtained by a standard hot water extraction method. maxapress.com Another protocol using 40% ethanol as a solvent with a 495 W microwave power for 6 minutes yielded 0.8% mogrosides. maxapress.com The efficiency of MAE is influenced by factors such as microwave power, extraction time, solvent type, and solvent-to-sample ratio. sciopen.com

| Microwave Power | Extraction Time | Solvent | Solid/Liquid Ratio | Mogroside Yield |

| 750 W maxapress.com | 15 min maxapress.com | Water maxapress.com | 1:8 maxapress.com | 0.73% maxapress.com |

| 638 W maxapress.com | 25 min maxapress.com | Water maxapress.com | 1:30 maxapress.com | 1.31% maxapress.com |

| 495 W maxapress.com | 6 min maxapress.com | 40% Ethanol maxapress.com | 1:30 maxapress.com | 0.8% maxapress.com |

Supercritical Fluid Extraction

Supercritical Fluid Extraction (SFE) is recognized as a green and efficient extraction technology. nih.gov This method typically uses supercritical carbon dioxide (CO2) as the solvent, which is non-toxic, non-flammable, and easily removed from the final product. nih.gov SFE offers high extraction efficiency with low waste generation. maxapress.com

The efficiency of supercritical CO2 for extracting polar molecules like mogrosides can be enhanced by adding a modifier, such as ethanol, which acts as a co-solvent. maxapress.com The use of ethanol as a co-solvent helps to mobilize the mogroside molecules within the plant tissue, thereby increasing the extraction yield. maxapress.com Studies have shown that the extraction yield of mogrosides using subcritical water treatment (62.4%) was higher than that of supercritical CO2 treatment modified with ethanol (37%). maxapress.com Both of these methods demonstrated significantly higher yields than conventional Soxhlet extraction (5.1%). maxapress.com

Flash Extraction

Flash extraction is a newer technology that utilizes high-speed mechanical shearing to break down plant tissues for natural active compound preparation. mdpi.com This method is characterized by its high efficiency, rapidity, and lack of a heating requirement, which helps preserve heat-sensitive compounds. mdpi.com

In studies on mogroside extraction, flash extraction has shown superior performance compared to other methods. Optimal conditions identified through experiments were a material-to-liquid ratio of 1:20 (g/mL), a blade speed of 6000 r/min, a temperature of 40°C, and an extraction time of 7 minutes. nih.govmdpi.com This process resulted in a mogroside yield of 6.9% with a purity exceeding 92%. nih.govmdpi.com A comparative study reported that under optimized conditions, flash extraction achieved a mogroside yield of 10.06%, which was higher than both ultrasonic extraction (5.97%) and microwave-assisted extraction (9.41%) under their respective optimized conditions. maxapress.com

Chromatographic Purification Strategies for Mogrosides

Following the initial extraction, the crude extract contains a mixture of various mogrosides (including Mogroside V, IV, III, and IIa), flavonoids, and other plant metabolites. maxapress.comnih.gov To isolate a specific compound like this compound, chromatographic purification is essential.

Macroporous Resin Adsorption Chromatography

Macroporous resin adsorption chromatography is a highly effective and widely used technique for the enrichment and purification of active ingredients from complex plant extracts. amegroups.org This method is considered superior to conventional techniques like liquid-liquid extraction due to its convenience, lower operational cost, reduced solvent consumption, and the absence of chemical residues in the product. amegroups.orgrsc.org

The process involves passing the crude mogroside extract through a column packed with macroporous resin. The mogrosides are adsorbed onto the resin's surface through physical mechanisms like van der Waals forces or hydrogen bonding. amegroups.org Impurities with different polarities are then washed away with deionized water. nih.gov Finally, the adsorbed mogrosides are desorbed (eluted) from the resin using a solvent, typically an aqueous ethanol solution (e.g., 40% ethanol). nih.gov

The selection of the resin is critical, as different resins exhibit varying adsorption and desorption capacities based on their polarity, surface area, and pore diameter. amegroups.orgnih.gov For instance, in a study evaluating six different macroporous resins for the separation of Mogroside V, the HZ 806 resin was found to offer the best adsorption and desorption performance. nih.gov Using this resin, a process was developed that increased the purity of Mogroside V by a factor of 15.1, from 0.5% in the crude extract to 10.7% in the purified product. nih.govnih.gov This strategy is fundamental for enriching the total mogroside content before further, more precise chromatographic steps would be employed to isolate less abundant compounds like this compound.

| Resin Type | Key Characteristic | Application Notes | Reference |

| HZ 806 | Best adsorption/desorption for Mogroside V in a comparative study. nih.govnih.gov | Achieved a 15.1-fold increase in purification factor for Mogroside V. nih.govnih.gov | nih.govnih.gov |

| D101 | Used to purify mogrosides from a 70% aqueous ethanol extract. maxapress.com | Effective for general mogroside purification post-extraction. maxapress.com | maxapress.com |

| HP-20 | Established for efficient purification of Mogroside III E after biotransformation. researchgate.net | Scaled-up process yielded high purity (55.14%) and recovery (74.71%). researchgate.net | researchgate.net |

Reverse-Phase Chromatography (e.g., C18)

Reverse-phase chromatography (RPC) is a cornerstone technique in the separation of mogrosides due to its high resolution and applicability to moderately polar compounds. The most common stationary phase for this purpose is octadecyl-silica (ODS), widely known as C18. libretexts.org

In this method, the stationary phase is nonpolar (hydrophobic), consisting of silica (B1680970) beads with long C18 hydrocarbon chains bonded to the surface. libretexts.org The mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like methanol (B129727) or acetonitrile (B52724). libretexts.orgmdpi.com Separation is based on the hydrophobic interactions between the mogroside molecules and the C18 chains. Compounds with higher hydrophobicity will have a stronger affinity for the stationary phase and will be retained longer, while more polar compounds elute earlier with the mobile phase. libretexts.org

For mogroside separation, a gradient elution is often employed, where the concentration of the organic solvent in the mobile phase is gradually increased over time. mdpi.com This allows for the sequential elution of different mogrosides based on their polarity. This compound, having fewer glucose units than other major mogrosides like Mogroside V, is relatively less polar and thus interacts differently with the C18 stationary phase, enabling its separation from other constituents. The use of pH modifiers, such as trifluoroacetic acid (TFA) or formic acid, can improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups in the crude extract. biotage.com

Affinity Chromatography (e.g., Boronic Acid-Functionalized Silica Gel)

Affinity chromatography is a highly selective purification technique that relies on specific, reversible interactions between a target molecule and a ligand immobilized on a chromatographic support. For glycosylated molecules like this compound, boronate affinity chromatography (BAC) is a particularly effective strategy. mdpi.comresearchgate.net

This technique exploits the ability of boronic acids to form stable, reversible covalent complexes with molecules containing cis-diol (1,2-diol) groups. mdpi.comspringernature.com The glucose units within the structure of this compound present these cis-diol moieties, making them ideal targets for this method. The stationary phase consists of a solid support, such as silica gel or agarose, functionalized with boronic acid ligands. mdpi.comnih.gov

The separation process is controlled by pH. mdpi.com

Binding: Under alkaline or neutral conditions, the boronic acid is in a tetrahedral boronate anion form, which readily binds with the cis-diols of the mogroside, immobilizing it on the column. springernature.com

Elution: The complex is dissociated, and the mogroside is released from the column by changing the pH to an acidic range, which reverses the binding reaction. researchgate.net

Research on the closely related Mogroside V demonstrated the power of this technique. A boronic acid-functionalized silica gel (SiO₂-GP-APBA) was synthesized and used to purify Mogroside V from a crude extract. This single affinity step increased the purity from 35.67% to 76.34%. mdpi.com The adsorbent showed a high maximum adsorption capacity of 206.74 mg/g. mdpi.com A similar approach can be optimized for the specific capture and release of this compound.

Ion-Exchange Chromatography

These charged impurities can interfere with subsequent high-resolution chromatographic steps by occupying the binding sites of the stationary phase or co-eluting with the target compounds. IEC is used to efficiently remove them. researchgate.net The process involves passing the crude extract through a column packed with a charged resin.

Anion-Exchange Resin: A positively charged resin (e.g., DEAE-Sephadex) is used to capture and remove negatively charged impurities. mdpi.com

Cation-Exchange Resin: A negatively charged resin is used to remove positively charged impurities. researchgate.net

The neutral this compound molecules pass through the column unretained, while the ionic contaminants are bound to the resin. researchgate.net This deionization step results in a significantly cleaner extract that is more suitable for subsequent purification by reverse-phase or affinity chromatography. The scalability and cost-effectiveness of IEC make it an invaluable tool for large-scale production. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC) for High Purity this compound

For achieving the highest levels of purity (>98%), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. spkx.net.cn It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to process larger quantities of material. researchgate.net This technique is typically used as the final polishing step after preliminary purification has removed the bulk of the impurities. mdpi.com

A common setup for purifying this compound involves a preparative C18 column. mdpi.comspkx.net.cn A study focused on Mogroside V demonstrated that after an initial purification using boronic acid affinity chromatography, a subsequent step with semi-preparative HPLC on a C18 column elevated the purity from 76.34% to an exceptional 99.60%. mdpi.com This highlights the efficacy of combining different chromatographic methods.

The conditions for such a separation must be carefully optimized, including the mobile phase composition (e.g., acetonitrile/water ratio), flow rate, and column dimensions. mdpi.comsielc.com Fractions are collected as they exit the column, and those containing the pure compound, as verified by analytical HPLC, are pooled.

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 |

| Column Dimensions | 30 mm × 250 mm, 5 μm |

| Mobile Phase | Acetonitrile and H₂O (22:78, v/v) |

| Flow Rate | 15 mL/min |

| Detection Wavelength | 203 nm |

| Resulting Purity | >99% |

Membrane-Assisted Separation Techniques

Membrane-assisted separation techniques are efficient, environmentally friendly technologies used for clarification, fractionation, and concentration in the purification of natural products. mdpi.com These processes, which include microfiltration (MF), ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO), separate components based on molecular size and shape using semi-permeable membranes. mdpi.comresearchgate.net

In the context of this compound purification, membrane techniques are particularly useful for:

Clarification: Microfiltration and ultrafiltration can be used in the initial stages to remove suspended solids, colloids, and macromolecules like proteins and polysaccharides from the crude fruit extract.

Concentration: Nanofiltration and reverse osmosis are employed to concentrate the mogroside solution by removing water and small inorganic salts. google.com This step reduces the volume of the extract, making subsequent chromatographic steps more efficient and reducing solvent consumption. mdpi.com

Analytical Characterization and Quantification of Mogroside Iia

Spectroscopic and Spectrometric Techniques for Structural Elucidation (e.g., LC-ESI-MS, MALDI-TOF MS)

The structural elucidation of mogrosides, including Mogroside IIa, is accomplished using sophisticated spectrometric methods that provide detailed information on molecular weight and structural fragments.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is a cornerstone technique for analyzing mogrosides. ESI is a soft ionization method that typically generates protonated molecules [M+H]⁺ or other adducts, allowing for the determination of the molecular weight. Tandem mass spectrometry (MS/MS) experiments performed within the same instrument induce fragmentation of the parent ion. The resulting fragmentation patterns are highly specific to the molecule's structure. For this compound, the sequential loss of its two glucopyranosyl units can be observed, which helps to confirm its identity and distinguish it from other mogrosides with a different number or linkage of sugar moieties. ntu.edu.tw Studies investigating the biotransformation of Mogroside V have successfully used techniques like HPLC-ESI-IT-TOF-MSn (High-Performance Liquid Chromatography-Electrospray Ionization-Ion Trap-Time-of-Flight Mass Spectrometry) to detect and identify metabolites, including this compound. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another powerful tool, particularly for analyzing mixtures of glycosides. nih.gov This technique is adept at identifying larger molecules and can be used to profile a range of mogrosides and their modified derivatives in a sample. researchgate.net In the analysis of modified mogrosides, MALDI-TOF MS can identify oligomers with mass differences corresponding to hexose (B10828440) residues, making it suitable for characterizing the glycosylation state of compounds like this compound. researchgate.net

Chromatographic Methods for Identification and Quantification

Chromatography is the primary method for separating this compound from the complex matrix of other mogrosides and phytochemicals present in Siraitia grosvenorii extracts or biological samples.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of this compound. The separation is typically achieved using a reversed-phase C18 column. mdpi.commdpi.com A gradient elution is commonly employed, using a mobile phase consisting of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). mdpi.comwho.int Detection is often performed using a UV detector at a low wavelength, around 203 nm, due to the lack of a strong chromophore in the mogroside structure. mdpi.com Alternatively, Charged Aerosol Detection (CAD) can be used, which offers improved sensitivity and a more uniform response for compounds like mogrosides that lack UV-absorbing properties. thermofisher.com

| Parameter | Typical Conditions | Source |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm) | mdpi.commdpi.com |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) or Methanol (B) | mdpi.comwho.int |

| Flow Rate | ~1.0 mL/min | mdpi.com |

| Detection | UV at ~203 nm or Charged Aerosol Detection (CAD) | mdpi.comthermofisher.com |

For more complex analyses, Ultra-Performance Liquid Chromatography (UPLC) is coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF/MS). UPLC systems use smaller column particles (~1.7 µm), which provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. nih.gov The QTOF mass spectrometer offers high mass accuracy and resolution, enabling the confident identification of compounds based on their exact mass. This is crucial for distinguishing between isomers and compounds with very similar molecular weights. nih.govnih.gov This technique is particularly valuable for chemical profiling of extracts and for identifying unknown metabolites in complex biological matrices. nih.govnih.gov A UPLC-QTOF/MS method can be used to detect and identify a wide range of mogroside metabolites, including this compound, in samples from in vivo studies. nih.gov

UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and selective quantification of mogrosides. who.int This method operates in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode, where the instrument is set to detect a specific precursor-to-product ion transition for the target analyte. who.int For this compound, this would involve monitoring the fragmentation of its molecular ion into a specific, characteristic product ion. This high degree of specificity allows for accurate quantification even at very low concentrations and in complex matrices, minimizing interference from other components. google.com LC-MS/MS methods have been developed for the simultaneous detection of multiple mogrosides in fruit extracts, and such methods can be readily applied to the analysis of this compound. google.comresearchgate.net Detection is typically performed in negative ion mode, as it often provides a higher response for mogrosides. who.int

| Parameter | Typical Setting | Source |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | who.int |

| Detection Mode | Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM) | who.intresearchgate.net |

| Precursor Ion (Example for a Mogroside) | [M-H]⁻ or [M+HCOO]⁻ | who.int |

| Application | Highly sensitive and selective quantification in complex matrices | google.comresearchgate.net |

Advanced Mass Spectrometry Techniques for Mogroside Metabolite Profiling

Understanding the metabolic fate of mogrosides is critical for evaluating their biological activity. Advanced mass spectrometry techniques are indispensable for profiling the metabolites of major mogrosides, which often include this compound. For instance, HPLC coupled with electrospray ionization ion-trap time-of-flight multistage mass spectrometry (HPLC-ESI-IT-TOF-MSn) has been employed to investigate the in vitro and in vivo metabolism of Mogroside V. researchgate.net These studies have successfully identified various biotransformation products, including siamenoside I, mogroside IVE, mogroside IIIE, mogroside IIIA1, and this compound, demonstrating that the deglycosylation of Mogroside V leads to these simpler forms. researchgate.net

Similarly, UPLC-Q-TOF/MS combined with specialized software has been established as a rapid and sensitive method for detecting and identifying mogroside metabolites in various biological samples like plasma, urine, and feces. nih.gov These comprehensive profiling studies have revealed that major metabolic transformations include dehydrogenation, deoxidation, oxidation, and isomerization. nih.gov By comparing metabolite profiles, researchers can gain valuable insights into the biotransformation and therapeutic mechanisms of mogrosides. nih.gov

Structure Activity Relationship Sar Studies for Biological Activities of Mogroside Iia

Influence of Glycosylation Patterns on Biological Potency

The glycosylation pattern—specifically, the number, type, and linkage of sugar units attached to the mogrol (B2503665) aglycone—plays a critical role in determining the biological activities of mogrosides, most notably their taste and hypoglycemic effects.

Sweetness and Taste: The degree of glycosylation is a primary determinant of sweetness. Mogrosides with fewer than four glucose units are generally perceived as bitter or tasteless, whereas those with four or more glucose units exhibit significant sweetness mdpi.commdpi.comnih.gov. For instance, Mogroside IIE and Mogroside IIIE, which possess fewer glucose residues, are described as bitter or tasteless, respectively mdpi.comnih.gov. In contrast, Mogroside V, a pentaglucoside, is known for its intense sweetness, being approximately 300 times sweeter than sucrose (B13894) nih.govresearchgate.netemerald.com.

Hypoglycemic and Anti-diabetic Effects: Beyond taste, glycosylation patterns influence other biological activities, such as hypoglycemic effects. Studies have indicated that certain glycosylated mogrosides, including Mogroside II A1, Mogroside I A1, and Mogroside III, demonstrate prominent hypoglycemic impacts researchgate.netemerald.com. Mogroside V has also shown promise in improving carbohydrate utilization and preventing tissue damage associated with diabetes researchgate.net. Research into bioconversion processes, such as enzymatic hydrolysis or glycosylation using engineered enzymes or microorganisms, highlights the potential to modify glycosylation patterns to enhance beneficial activities or convert less active forms into more potent ones nih.govacs.orgnih.govnih.gov. For example, the conversion of Mogroside V (a pentaglucoside) to Mogroside III E (a triglucoside) demonstrates how altering the sugar chain can affect properties nih.gov.

Table 1: Influence of Glycosylation on Mogroside Properties

| Mogroside Name | Aglycone | Approximate Number of Glucose Units | Perceived Taste | Key Biological Activity Highlighted | References |

| Mogroside IIE | Mogrol | 1-2 | Bitter | Precursor to sweet mogrosides | mdpi.comnih.gov |

| Mogroside IIIE | Mogrol | ~3 | Tasteless | - | mdpi.com |

| Mogroside III | Mogrol | ~3 | Tasteless | Hypoglycemic impact | mdpi.comresearchgate.net |

| Mogroside IA | Mogrol | Varies | Sweet | - | mdpi.comemerald.com |

| Mogroside IVA | Mogrol | Varies | Sweet | - | mdpi.com |

| Mogroside IVE | Mogrol | Varies | Sweet | - | mdpi.comemerald.com |

| Mogroside II A1 | Mogrol | Varies | Sweet | Hypoglycemic impact | researchgate.netemerald.commedchemexpress.com |

| Mogroside V | Mogrol | 5 | Very Sweet | Hypoglycemic, anti-diabetic | mdpi.comnih.govresearchgate.netemerald.comacs.org |

| Siamenoside I | Mogrol | Varies | Very Sweet | - | emerald.comnih.gov |

Impact of Aglycone Modifications on Bioactivity

The aglycone moiety, primarily mogrol, also possesses structural features that influence the biological activities of mogrosides. Modifications or specific configurations at various positions on the mogrol skeleton are critical for taste and potentially other pharmacological effects.

C-11 Position: The presence and stereochemistry of the hydroxyl group at the C-11 position of the mogrol aglycone are strongly correlated with taste perception. Specifically, an 11α-hydroxyl group is associated with a sweet taste, as seen in compounds like Mogroside IVA and Mogroside IVE. Conversely, an 11β-hydroxyl group results in a tasteless compound, and the presence of an 11-oxide or dehydrogenated derivative leads to a bitter taste mdpi.comresearchgate.net.

Other Aglycone Positions: Mogrol features hydroxyl groups at C-3, C-11, C-24, and C-25. While C-3-OH and C-11-OH are commonly observed, glycosylation primarily occurs at the C-3 and C-24 positions mdpi.com. Observations have noted the presence of carbonyl groups at C-7 or the loss of hydroxyl groups at C-25 in some mogrosides. However, research has not yet established a clear relationship between these specific modifications and distinct pharmacological activities mdpi.com.

Table 2: Influence of Aglycone Modifications on Mogroside Properties

| Aglycone Feature | Modification/Position | Impact on Taste/Bioactivity | References |

| C-11 Position | 11α-hydroxyl | Associated with sweet taste | mdpi.comresearchgate.net |

| C-11 Position | 11β-hydroxyl | Associated with tastelessness | mdpi.com |

| C-11 Position | 11-oxide/dehydrogenated | Associated with bitter taste | mdpi.com |

| C-7 Position | Carbonyl group | No direct relationship found with pharmacological activities mdpi.com | mdpi.com |

| C-25 Position | Loss of hydroxyl group | No direct relationship found with pharmacological activities mdpi.com | mdpi.com |

| C-3 and C-24 Positions | Hydroxyl groups | Primary sites for glycosylation (linking glucose units) | mdpi.com |

Molecular Docking and Computational Studies on Receptor Interactions

Molecular docking and other computational approaches are increasingly employed to understand how mogrosides interact with biological targets, thereby elucidating their mechanisms of action and aiding in the design of novel derivatives with enhanced activities.

Methodologies: These studies utilize various computational techniques, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics simulations mdpi.comfrontiersin.orgnih.govmdpi.comnih.gov. Tools such as AutoDock Vina, AlphaFold2, and PyMOL are commonly used for predicting binding affinities, identifying key amino acid residues involved in ligand-protein interactions, and assessing the stability of molecular complexes mdpi.comfrontiersin.orgnih.govmdpi.com.

Applications in SAR: Computational methods help in dissecting the SAR by predicting how structural modifications to mogrosides might affect their binding to specific enzymes or receptors. For instance, studies have explored the interaction of mogroside precursors with enzymes like squalene (B77637) epoxidase, crucial for mogroside biosynthesis mdpi.com. QSAR and docking have also been applied to design compounds with potential activity against targets like VEGFR-2 or to understand interactions relevant to diabetes frontiersin.orgmdpi.com. These computational analyses provide insights into the molecular basis of mogroside bioactivity, guiding further experimental investigations into their anti-inflammatory, anti-cancer, and anti-diabetic properties nih.govnih.gov.

Compound List:

Mogroside IIa

Mogroside IIA1

Mogroside IA1

Mogroside III

Mogroside V

Mogroside III E

Mogroside IIE

Mogroside IVA

Mogroside IVE

Mogroside VI

Mogroside VIa1

Mogrol

Siamenoside I

Mogroside II A

Synthetic Biology and Biotechnological Production of Mogroside Iia

Enzyme Engineering for Modified Mogroside Biosynthesis

The biosynthesis of mogrosides involves a series of enzymatic reactions, particularly glycosylations, which determine the final structure and sweetness profile. Engineering these enzymes is crucial for improving efficiency and tailoring product profiles.

UDP-glycosyltransferases (UGTs) play a pivotal role in mogroside biosynthesis by catalyzing the transfer of sugar moieties to the aglycone, mogrol (B2503665), or its derivatives. Enhancing the activity, specificity, and stability of these UGTs is a primary focus in metabolic engineering.

Research has demonstrated significant improvements in UGT catalytic efficiency through directed evolution and rational design strategies. For instance, studies have reported increasing the catalytic efficiency of UGTs involved in branched glycosylation by 74- to 400-fold using activity-based sequence conservative analysis genscript.comnih.gov. Specific engineered UGT mutants, such as UGTM1-3 and UGTM2-4, have shown enhanced enzyme activities by 2.88 and 3.60 times, respectively, in the context of mogroside V biosynthesis acs.org. Furthermore, specific UGTs, like UGT75-281-2, have been identified as catalyzing the C3 primary glucosylation of mogrol, as well as intermediates like mogroside I-A1 and mogroside II-A1, and Mogroside II-A uniprot.org. These advancements in enzyme engineering are fundamental for constructing efficient glycosylation pathways for targeted mogroside production.

Table 1: Improvements in UGT Catalytic Efficiency

| UGT Variant/Strategy | Improvement Factor | Target Glycosylation Type | Reference |

| UGTs for branched glycosylation | 74-400-fold | Branched glycosylation | genscript.comnih.gov |

| UGTM1-3 | 2.88-fold | Mogroside V biosynthesis | acs.org |

| UGTM2-4 | 3.60-fold | Mogroside V biosynthesis | acs.org |

| UGT75-281-2 | N/A | C3 primary glucosylation | uniprot.org |

Optimizing the entire enzymatic conversion pathway is critical for achieving high yields of desired mogrosides, such as Mogroside IIA. This often involves modifying or combining multiple enzymes to efficiently convert precursor molecules.

A notable example is the biotransformation of Mogroside V into this compound. Certain fungal endophytes, such as Aspergillus sp. S125, have demonstrated the capability to convert Mogroside V into this compound. Optimized fermentation conditions allowed Aspergillus sp. S125 to convert 10 g/L of Mogroside V into 4.5 g/L of this compound and 3.6 g/L of aglycone within three days researchgate.netnih.gov. This highlights the potential of microbial biotransformation for producing specific mogroside derivatives from more abundant precursors. Additionally, the conversion of mogrol to Mogroside V has been achieved with high yields (91-99%) using engineered UGT mutants genscript.comnih.gov. While these studies focus on Mogroside V, the principles of pathway optimization and enzyme combination are directly applicable to the production of this compound.

Table 2: Mogroside V to this compound Bioconversion

| Biocatalyst | Substrate (Mogroside V) | Product (this compound) | Yield/Concentration | Time | Reference |

| Aspergillus sp. S125 | 10 g/L | 4.5 g/L | N/A | 3 days | researchgate.netnih.gov |

Heterologous Expression in Recombinant Host Systems

Recombinant host systems, including microbial and plant cells, offer powerful platforms for the de novo synthesis or biotransformation of mogrosides.

Microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli (bacteria) are extensively explored for heterologous production of complex natural products. The feasibility of mogroside production pathways has been confirmed in engineered yeasts genscript.comnih.govresearchgate.net. E. coli has also been engineered for various aspects of mogroside biosynthesis researchgate.net. These microbial systems allow for controlled fermentation processes, enabling the production of mogrosides from simple carbon sources. Research is ongoing to integrate the complete mogroside biosynthetic pathway, including the enzymes responsible for producing this compound, into these hosts for efficient production.

Plant cell cultures and transgenic plants also serve as promising chassis for mogroside biosynthesis. These systems can leverage the native metabolic machinery of plants, potentially simplifying pathway reconstruction. For instance, engineered Arabidopsis thaliana has been used to produce siamenoside I and mogroside III, while transgenic tobacco has yielded mogroside III and mogroside II-E nih.gov. Transgenic cucumber has successfully produced mogroside V and siamenoside I researchgate.net. While direct production of this compound in these systems is still an area of active research, these studies demonstrate the potential of plant-based synthetic biology for complex triterpenoid (B12794562) glycoside production.

Table 3: Mogroside Production in Engineered Plant Chassis

| Host Plant | Mogroside Product | Yield/Concentration | Reference |

| Arabidopsis thaliana | Siamenoside I | 29.65–1036.96 ng/g FW | nih.gov |

| Arabidopsis thaliana | Mogroside III | 202.75 ng/g FW | nih.gov |

| Tobacco | Mogroside III | 148.30–252.73 ng/g FW | nih.gov |

| Tobacco | Mogroside II-E | 339.27–5663.55 ng/g FW | nih.gov |

| Cucumber | Mogroside V | 587 ng/g FW | researchgate.net |

| Cucumber | Siamenoside I | 113 ng/g FW | researchgate.net |

Chemo-Enzymatic Synthesis Approaches for this compound Derivatives

Chemo-enzymatic synthesis offers a hybrid approach that combines the selectivity and efficiency of enzymatic transformations with the versatility of chemical synthesis. This strategy is particularly valuable for producing complex molecules like mogrosides and their derivatives, which may be challenging to synthesize solely through chemical or biological means. While specific applications of chemo-enzymatic synthesis directly targeting this compound are still emerging, the general methodology involves using enzymes for specific, regioselective steps, such as glycosylation or hydrolysis, within a broader chemical synthesis framework beilstein-journals.orgmdpi.com. This approach holds promise for generating novel mogroside derivatives with tailored properties.

Compound Name Table:

| Common Name | Scientific Name / Abbreviation | Description |

| This compound | MG-IIA | A di-glycosylated mogroside. |

| Mogroside V | MG-V | A key sweet-tasting mogroside with five glucose units. |

| Mogrol | - | The aglycone (non-sugar) part of mogrosides. |

| UGT | UDP-glycosyltransferase | Enzymes catalyzing the transfer of sugar moieties. |

| Siamenoside I | SI | A sweet-tasting mogroside. |

| Mogroside II-E | MG-IIE | A bitter-tasting mogroside, often a precursor. |

| Mogroside III | MG-III | A mogroside with three glucose units. |

| Aglycone | - | The non-sugar part of a glycoside. |

Future Research Directions and Perspectives on Mogroside Iia

Elucidation of Novel Biological Activities and Molecular Targets

While much of the pharmacological research on mogrosides has centered on the more abundant Mogroside V, the specific biological activities of Mogroside IIa remain a largely unexplored frontier. Future research should be directed towards a comprehensive investigation of its potential therapeutic properties and the underlying molecular mechanisms.

Initial studies on various mogrosides have revealed a range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. researchgate.netresearchgate.net For instance, Mogroside V has been shown to exert anti-inflammatory effects by inhibiting signaling pathways such as NF-κB and JAK-STAT. nih.govnih.gov It has also been found to reduce the expression of pro-inflammatory proteins in microglia. encyclopedia.pub Given that this compound is a structural precursor to these more complex mogrosides, it is plausible that it possesses its own distinct or foundational bioactive properties.

Future investigations should aim to:

Screen for Novel Bioactivities: Systematically screen this compound for a wide range of pharmacological activities, including but not limited to anti-cancer, anti-inflammatory, and metabolic regulatory effects. nih.govnih.gov Studies have indicated that mogrosides can induce apoptosis in cancer cells and may have therapeutic potential in managing metabolic disorders. nih.govresearchgate.net

Identify Molecular Targets: Employ techniques such as affinity chromatography, proteomics, and computational modeling to identify the specific molecular targets of this compound. Understanding these interactions is crucial for elucidating its mechanism of action. Research on mogrol (B2503665), the aglycone of mogrosides, has identified targets like AMPK and STAT3, suggesting potential avenues for exploration with this compound. nih.gov

Investigate Anti-inflammatory and Immunomodulatory Effects: Building on the known anti-inflammatory properties of other mogrosides, future studies should explore the specific effects of this compound on inflammatory pathways and immune cell function. encyclopedia.pubmdpi.com This could involve examining its impact on cytokine production and the activity of key inflammatory mediators. rsc.org

Explore Metabolic Regulatory Functions: Given the role of other mogrosides in modulating glucose and lipid metabolism, it is pertinent to investigate if this compound exhibits similar effects. eprafarms.comnih.gov Research could focus on its influence on insulin (B600854) sensitivity and pathways related to metabolic health. eprafarms.comdovepress.com

Development of Advanced Biosynthetic Strategies for Sustainable Production

The natural abundance of this compound in Siraitia grosvenorii is relatively low, necessitating the development of efficient and sustainable production methods to meet potential demand. researchgate.net Advanced biosynthetic strategies offer a promising alternative to traditional extraction and chemical synthesis. researchgate.netnih.gov

Current research has laid the groundwork by identifying key enzymes in the mogroside biosynthetic pathway, such as squalene (B77637) epoxidases, triterpenoid (B12794562) synthases, epoxide hydrolases, cytochrome P450s (CYPs), and UDP-glucosyltransferases (UGTs). pnas.orgillinois.edu Leveraging this knowledge, future research should focus on:

Metabolic Engineering in Microbial Systems: Engineer microbial hosts like Saccharomyces cerevisiae for the de novo biosynthesis of this compound. nih.gov This involves introducing and optimizing the expression of the necessary biosynthetic genes from S. grosvenorii. google.comgoogle.com Challenges to overcome include improving the efficiency of key enzymes like CYP450s and ensuring a sufficient supply of the precursor, mogrol. nih.govcas.cn

Plant Cell and Tissue Culture: Utilize plant cell and tissue culture techniques for the controlled production of this compound. This approach can be optimized by manipulating culture conditions and applying elicitors to enhance the expression of biosynthetic genes. researchgate.net

Enzymatic and Chemoenzymatic Synthesis: Develop efficient enzymatic or chemoenzymatic methods for the synthesis of this compound. This could involve the use of isolated enzymes, such as UGTs, to glycosylate the mogrol backbone. nih.govgoogle.com Enzyme engineering can be employed to improve the catalytic efficiency and specificity of these enzymes. nih.govmdpi.com For instance, endophytic fungi have been identified as a potential source of biocatalysts for the transformation of mogrosides. researchgate.netresearchgate.net

Integration of Multi-Omics Approaches in Mogroside Research

To gain a holistic understanding of this compound's biology and biosynthesis, the integration of multiple "omics" technologies is essential. Transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the molecular processes involved.

Transcriptomics: RNA sequencing (RNA-Seq) has been instrumental in identifying candidate genes involved in mogroside biosynthesis by analyzing gene expression patterns at different stages of fruit development. nih.govresearchgate.net Future transcriptomic studies can focus on the regulatory networks that control the expression of these genes, providing insights for metabolic engineering strategies. mdpi.com

Proteomics: Proteomic analyses can identify and quantify the proteins present in S. grosvenorii tissues, including the enzymes directly involved in this compound synthesis. nih.gov This can help in understanding the post-translational regulation of these enzymes and identifying rate-limiting steps in the biosynthetic pathway. Combined transcriptomic and proteomic approaches have been used to study the effects of Mogroside V on pulmonary inflammation, demonstrating the power of this integrated approach. nih.gov

Metabolomics: Metabolomic profiling using techniques like liquid chromatography-mass spectrometry (LC-MS) can provide a detailed snapshot of the metabolite landscape in S. grosvenorii, including the accumulation of this compound and other related compounds. nih.gov This is crucial for understanding the metabolic flux through the pathway and the effects of genetic or environmental perturbations.

Bioinformatics: The vast datasets generated by multi-omics studies require sophisticated bioinformatics tools for analysis and interpretation. These tools are essential for gene annotation, pathway reconstruction, and identifying correlations between gene expression, protein levels, and metabolite accumulation. youtube.com

By integrating these multi-omics approaches, researchers can build comprehensive models of mogroside biosynthesis and its regulation, paving the way for more targeted and effective strategies for enhancing this compound production and understanding its biological functions. researchgate.net

Exploration of Structure-Function Relationships for Enhanced Bioactivity

The biological activity of mogrosides is intrinsically linked to their molecular structure, particularly the number and position of glucose units attached to the mogrol aglycone. nih.gov Understanding these structure-function relationships is key to designing novel this compound derivatives with enhanced or tailored bioactivities.

The sweetness of mogrosides, for example, is determined by the number of glucose moieties; compounds with four or more glucose units are typically sweet, while those with fewer can be bitter. nih.gov Siamenoside I, with four glucose units, is considered the sweetest of the mogrosides. mdpi.com

Future research in this area should focus on:

Semi-synthesis and Biocatalysis: Employ semi-synthetic methods and biocatalysis to create a library of this compound derivatives with modifications at specific positions. This could involve adding or removing glucose units, or introducing other functional groups. Enzymatic glycosylation has been shown to improve the taste profile of some mogrosides. researchgate.net

Computational Modeling and Docking: Utilize molecular modeling and docking studies to predict how structural modifications to this compound might affect its interaction with specific biological targets. mdpi.com This can help in prioritizing the synthesis of derivatives with the highest potential for enhanced bioactivity.

Bioactivity Screening of Derivatives: Systematically screen the synthesized this compound derivatives for a range of biological activities. This will help to establish clear structure-activity relationships and identify lead compounds for further development.

By elucidating the intricate connections between the structure of this compound and its biological functions, researchers can unlock its full potential for various applications.

Q & A

Q. What analytical methods are most reliable for identifying and structurally characterizing Mogroside IIA?

this compound is typically identified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR). For example, HPLC-ESI-IT-TOF-MSn has been employed to resolve its glycosylation patterns and aglycone structure, distinguishing it from isomers like mogroside IIE . Structural confirmation requires comparison with authenticated standards and spectral libraries, as detailed in metabolic studies .

Q. What are the primary natural sources of this compound, and how is it extracted for research purposes?

this compound is a secondary metabolite isolated from Siraitia grosvenorii (monk fruit). Extraction involves solvent-based methods (e.g., ethanol/water mixtures) followed by column chromatography for purification. Critical steps include optimizing solvent polarity to separate this compound from co-occurring compounds like mogroside V and IIIA1 .

Q. How can researchers quantify this compound in complex biological matrices?

Quantification often uses external standard calibration with HPLC or UPLC-MS. For instance, targeted ion extraction (e.g., m/z 683.43 for this compound) in full-scan MS spectra, combined with spike-and-recovery experiments, ensures accuracy in plant tissues or fecal samples . Calibration curves must account for matrix effects, particularly in intestinal content analyses .

Advanced Research Questions

Q. What metabolic pathways degrade this compound in vivo, and how do gut microbiota contribute to this process?

this compound is a degradation product of mogroside V via sequential deglycosylation by intestinal microbiota. In rats, mogroside V is hydrolyzed to mogroside IIE in the small intestine and further metabolized to this compound in the large intestine by bacterial enzymes . Key methodologies include:

Q. How do contradictions in pharmacokinetic data for this compound inform experimental design?

While this compound is undetectable in urine or systemic circulation, trace amounts of its aglycone (mogrol) appear in portal blood, suggesting minimal absorption . To resolve discrepancies, researchers should:

Q. What role does this compound play in the biosynthesis of sweeter mogrosides like mogroside V?

this compound is an intermediate in the glycosylation pathway leading to higher-intensity sweeteners. UDP-glucosyltransferases (UGTs) in Siraitia grosvenorii catalyze the addition of glucose units to mogrol, forming this compound, which is further glycosylated to mogroside V . Key methods include:

Q. What analytical challenges arise in distinguishing this compound from its isomers, and how are they addressed?

Isomers like mogroside IIE and IIA2 share similar masses but differ in glycosidic bond positions. Strategies include:

- Multi-stage MS (MSⁿ) to fragment ions and compare glycosylation patterns .

- Chiral chromatography columns optimized for triterpenoid separation .

- Comparative NMR analysis of isolated standards .

Methodological Considerations

- Reproducibility : Detailed experimental protocols (e.g., extraction solvents, LC-MS parameters) must be reported to enable replication .

- Data Validation : Use internal standards (e.g., deuterated mogrol) and cross-validate findings with multiple detection techniques .

- Ethical Compliance : For in vivo studies, ensure adherence to institutional guidelines for animal/human subject research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.